Mergetpa

Description

Properties

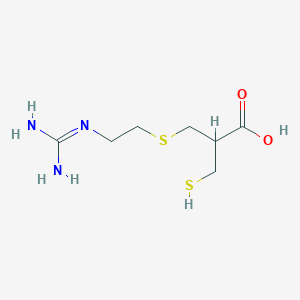

IUPAC Name |

2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPKWZRKZOAAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(CS)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998363 | |

| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-28-4 | |

| Record name | 3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptomethyl-3-guanidinoethylthiopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(MERCAPTOMETHYL)-3-(GUANIDINOETHYLTHIO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8EOD1X17Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mergetpa as a Kininase I Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mergetpa, also known as Plummer's inhibitor or DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid, is a potent and reversible inhibitor of kininase I. Kininase I, a class of carboxypeptidases including carboxypeptidase M (CPM) and carboxypeptidase N (CPN), plays a crucial role in the kinin-kallikrein system. These enzymes are responsible for the conversion of bradykinin (BK) and lysyl-bradykinin (Lys-BK) to their respective des-Arg metabolites, des-Arg⁹-BK and Lys-des-Arg⁹-BK. These metabolites are the primary endogenous agonists of the kinin B1 receptor (B1R). The inhibition of kininase I by this compound presents a therapeutic strategy for conditions where the B1R is implicated, such as in insulin resistance and inflammation. This technical guide provides an in-depth overview of this compound's function as a kininase I inhibitor, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Mechanism of Action

Kininase I enzymes cleave the C-terminal arginine residue from bradykinin and related kinins. This enzymatic action generates potent agonists for the B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain metabolic conditions like insulin resistance.

Activation of the B1 receptor triggers a signaling cascade that contributes to inflammation, vasodilation, and pain. In the context of insulin resistance, B1R activation has been shown to upregulate inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide (NO), pro-inflammatory cytokines, and oxidative stress.

This compound, by inhibiting kininase I, blocks the formation of B1R agonists. This action effectively dampens the downstream signaling pathways initiated by B1R activation, thereby mitigating the associated pathological effects.

Quantitative Data

The inhibitory potency of this compound against kininase I has been a subject of investigation, with some variability in reported values. An early study by Plummer and Ryan in 1981 established this compound as a potent inhibitor. A subsequent study by Barabé et al. (1991) reported Ki values for this compound against carboxypeptidase N1 (CN1) and N2 (CN2) activities in rat plasma as 4.75 µM and 2.36 µM, respectively. Another source has cited a Ki of 2 nmol/L for kininase I. This discrepancy may be attributable to different assay conditions, enzyme sources (CPM vs. CPN), and substrates used in the respective studies.

In a preclinical model of insulin resistance in rats, this compound demonstrated significant therapeutic effects when administered at a dose of 1 mg/kg twice daily via subcutaneous injection for 7 days. The following table summarizes the quantitative effects of this treatment regimen on key metabolic and inflammatory markers.

| Parameter | Control | Control + this compound | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |

| Glycemia (mmol/L) | 5.8 ± 0.2 | 5.7 ± 0.2 | 7.9 ± 0.4 | 6.3 ± 0.3† |

| Insulinemia (ng/mL) | 1.2 ± 0.2 | 1.1 ± 0.1 | 3.8 ± 0.6 | 2.1 ± 0.3† |

| HOMA-IR Index | 15.8 ± 2.5 | 14.7 ± 1.8 | 44.6 ± 6.7 | 24.1 ± 3.9† |

| Systolic Blood Pressure (mmHg) | 125 ± 3 | 124 ± 2 | 148 ± 4 | 145 ± 3 |

| Aortic Superoxide Production (RLU/mg tissue) | 1024 ± 150 | 980 ± 120 | 2350 ± 250 | 1250 ± 200† |

| Renal Cortex B1R mRNA (fold change) | 1.0 ± 0.1 | 1.1 ± 0.1 | 2.8 ± 0.4 | 1.3 ± 0.2† |

| Aortic iNOS Protein (fold change) | 1.0 ± 0.2 | 1.1 ± 0.2 | 3.5 ± 0.5 | 1.4 ± 0.3† |

| Liver CPM Protein (fold change) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3* | 1.2 ± 0.2† |

*p < 0.05 compared to Control; †p < 0.05 compared to Glucose-Fed (Insulin Resistant). Data are presented as mean ± SEM. Data extracted from figures in Haddad and Couture (2017).

Experimental Protocols

Kininase I Activity Assay (Spectrophotometric)

This protocol is adapted from the method described by Barabé et al. (1991) for measuring kininase I (carboxypeptidase N) activity in rat plasma.

Materials:

-

Hippuryl-L-arginine (HLA) or Hippuryl-L-lysine (HLL) as substrate

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

-

This compound (for inhibition studies)

-

Plasma or purified enzyme sample

-

Spectrophotometer capable of reading at 254 nm

Procedure:

-

Prepare a stock solution of the substrate (e.g., 10 mM HLA in Tris-HCl buffer).

-

Prepare various concentrations of this compound in Tris-HCl buffer for inhibition studies.

-

In a quartz cuvette, combine the Tris-HCl buffer, substrate solution, and the plasma/enzyme sample. For inhibition assays, pre-incubate the enzyme with this compound for a specified time before adding the substrate.

-

The total reaction volume is typically 1 mL.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 254 nm over time. This absorbance change corresponds to the formation of hippuric acid.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

Enzyme activity is expressed as nmol of hippuric acid formed per minute per mg of protein.

-

For inhibition studies, Ki values can be determined by plotting the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff).

Western Blot Analysis for B1R, iNOS, and CPM

This protocol provides a general framework for the detection of B1R, iNOS, and CPM proteins in tissue lysates, as performed in the study by Haddad and Couture (2017).

Materials:

-

Tissue samples (e.g., renal cortex, aorta, liver)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for rat B1R, iNOS, and CPM

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tissue samples in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for B1R, iNOS, and CPM mRNA

This protocol outlines the steps for quantifying the mRNA expression levels of B1R, iNOS, and CPM in rat tissues.

Materials:

-

Tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Forward and reverse primers for rat B1R, iNOS, CPM, and a reference gene (e.g., β-actin)

-

Real-time PCR instrument

Primer Sequences (Rat):

-

B1R:

-

Forward: 5'-CCTCTTCAGCACCAACATTCTG-3'

-

Reverse: 5'-AGGCAGATGGTGGAACTTGTC-3'

-

-

iNOS:

-

Forward: 5'-ACATCGACCCGTCCACAGTAT-3'

-

Reverse: 5'-CAGAGGGGTAGGCTTGTCTC-3'

-

-

CPM:

-

Forward: 5'-TGGAGCTGAAGGAGAAGGAC-3'

-

Reverse: 5'-GGCAGTAGAAGGAG

-

An In-depth Technical Guide to Plummer's Inhibitor and Carboxypeptidase M

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Carboxypeptidase M (CPM), a key cell-surface metalloprotease, and its interaction with the potent inhibitor, 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, historically known as Plummer's inhibitor. This document details the biochemical properties of CPM, its role in critical signaling pathways, and the mechanism of its inhibition. Included are structured quantitative data on inhibitor potency, detailed experimental protocols for CPM purification and activity assays, and visual representations of key pathways and workflows to facilitate understanding and further research in this area.

Introduction to Carboxypeptidase M (CPM)

Carboxypeptidase M (CPM), a member of the M14 family of metallocarboxypeptidases, is a zinc-dependent, extracellular enzyme that is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[1][2] It specifically cleaves C-terminal basic amino acid residues, namely arginine and lysine, from a variety of peptides and proteins.[3][4] CPM is ubiquitously expressed in human tissues, with particularly high levels found in the lungs, placenta, kidneys, and peripheral nerves.[5]

Functionally, CPM plays a significant role in regulating the activity of peptide hormones and growth factors at the cell surface. Its activity is crucial in various physiological processes, including inflammation, cell growth, and signal transduction.

Plummer's Inhibitor: A Potent Inhibitor of Carboxypeptidase M

"Plummer's inhibitor" refers to 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, also known by the abbreviations MGTA or MERGETPA. Developed by T. H. Plummer Jr. and T. J. Ryan, this compound is a potent, active-site directed inhibitor of basic carboxypeptidases, including CPM and the related enzyme Carboxypeptidase N (CPN). Another closely related and frequently studied potent inhibitor is guanidinoethylmercaptosuccinic acid (GEMSA).

The inhibitory activity of these compounds is attributed to their structural analogy to the C-terminal arginine or lysine residues of CPM substrates, allowing them to bind tightly to the enzyme's active site. The presence of a thiol group in these inhibitors is crucial for their interaction with the active site zinc ion of the metalloprotease.

Quantitative Data: Inhibition of Carboxypeptidase M

The potency of Plummer's inhibitor (MGTA) and other key inhibitors against Carboxypeptidase M and related enzymes is summarized below. This data is essential for comparative studies and for designing experiments involving CPM inhibition.

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Notes | Reference |

| 2-mercaptomethyl-3-guanidinoethylthiopropionic acid (MGTA/Plummer's Inhibitor) | Carboxypeptidase M (CPM) | Potent inhibitor | - | Also inhibits CPN and other related enzymes. | |

| Guanidinoethylmercaptosuccinic acid (GEMSA) | Carboxypeptidase M (CPM) | 8.8 nM (for enkephalin convertase) | ~25-30 times lower at pH 5.5 | Potent competitive inhibitor. Inhibition is pH-dependent. | |

| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase M (CPM) | No inhibition | - | CPM is not inhibited by this protein inhibitor of CPB. | |

| o-Phenanthroline | Carboxypeptidase M (CPM) | - | - | Chelating agent, indicative of a metalloenzyme. | |

| Cadmium (Cd²⁺) | Carboxypeptidase M (CPM) | - | - | Inhibits at 1 mM concentration. |

Signaling Pathways Involving Carboxypeptidase M

CPM is a critical regulator of the kallikrein-kinin system, primarily through its interaction with the kinin B1 receptor (B1R), a G protein-coupled receptor. This interaction modulates inflammatory responses and other signaling cascades.

Kinin B1 Receptor Signaling Pathway

CPM enhances B1R signaling through a dual mechanism:

-

Agonist Generation: CPM cleaves the C-terminal arginine from kinin peptides like bradykinin and kallidin. This conversion generates des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin, which are specific and potent agonists for the B1R.

-

Allosteric Modulation: CPM can form a heterodimer with the B1R on the cell surface. This protein-protein interaction allosterically enhances the affinity of the B1R for its agonists, thereby potentiating downstream signaling even independently of its enzymatic activity.

The binding of an agonist to the B1R initiates a conformational change, leading to the activation of G proteins and subsequent downstream signaling cascades, including the mobilization of intracellular calcium and the activation of nitric oxide synthase.

References

- 1. By-product analogues for bovine carboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Human carboxypeptidase M. Purification and characterization of a membrane-bound carboxypeptidase that cleaves peptide hormones. | Semantic Scholar [semanticscholar.org]

- 3. High expression of human carboxypeptidase M in Pichia pastoris: purification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Redirecting [linkinghub.elsevier.com]

Mergetpa and Kinin B1 Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinin B1 receptor (B1R), a G protein-coupled receptor, is a key player in inflammatory and pain pathways. Its expression is typically low in physiological conditions but is significantly upregulated in response to tissue injury and pro-inflammatory mediators. Unlike the constitutively expressed B2 receptor, the B1R is activated by des-Arg-kinins, which are metabolites of bradykinin and kallidin. The production of these B1R agonists is catalyzed by kininase I-type carboxypeptidases, with carboxypeptidase M (CPM) being a key enzyme in this process. Mergetpa (DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) is an inhibitor of kininase I, and as such, it indirectly modulates the activation of the B1R by preventing the formation of its endogenous ligands. This technical guide provides an in-depth overview of the interplay between this compound and the kinin B1 receptor, detailing the signaling pathways involved, experimental protocols for investigation, and quantitative data from relevant studies.

Introduction: The Kinin B1 Receptor and Its Activation

Kinins are potent vasoactive peptides that mediate a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Their effects are mediated through two distinct G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While the B2R is constitutively expressed and activated by intact kinins like bradykinin (BK) and kallidin (Lys-BK), the B1R is inducible and is activated by their C-terminal arginine-cleaved metabolites, des-Arg⁹-BK and Lys-des-Arg⁹-BK.

The generation of B1R agonists is a critical step in the activation of this receptor and is primarily mediated by kininase I enzymes, such as carboxypeptidase M (CPM) and carboxypeptidase N (CPN).[1] Under conditions of inflammation and tissue damage, the expression of both B1R and CPM is upregulated, leading to a localized and sustained pro-inflammatory and nociceptive signaling cascade.

This compound: An Indirect Modulator of B1 Receptor Activation

This compound is a potent inhibitor of kininase I, including both CPM and CPN.[1][2] By blocking the enzymatic conversion of B2R agonists (bradykinin and kallidin) to B1R agonists (des-Arg⁹-BK and Lys-des-Arg⁹-BK), this compound effectively reduces the activation of the B1R. This indirect mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the B1R and a potential therapeutic agent for conditions characterized by B1R hyperactivation, such as chronic inflammation and pain.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of kininase I activity. This prevents the generation of the endogenous ligands for the B1R, thereby attenuating its downstream signaling.

Kinin B1 Receptor Signaling Pathways

Activation of the B1R initiates a cascade of intracellular signaling events that contribute to inflammation and pain. The B1R couples to G proteins, primarily Gq/11 and Gi, leading to the activation of multiple downstream effector pathways.[2][3]

Phospholipase C (PLC) and Calcium Mobilization

Upon agonist binding, the Gq/11-coupled B1R activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key signaling event that mediates various cellular responses, including enzyme activation, gene expression, and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathways

B1R activation also leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways play crucial roles in regulating gene expression, cell proliferation, differentiation, and apoptosis, and are heavily implicated in inflammatory responses.

References

- 1. Kininase 1 As a Preclinical Therapeutic Target for Kinin B1 Receptor in Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Kininase 1 Inhibitor Mergetpa: A Preclinical Guide to its Attenuation of Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. Emerging preclinical evidence has identified the kinin B1 receptor (B1R) signaling pathway as a significant contributor to the inflammatory and oxidative stress processes that underpin insulin resistance. This technical guide delves into the core mechanism and preclinical efficacy of Mergetpa (DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid), an inhibitor of kininase 1 (carboxypeptidase M or CPM), the key enzyme responsible for generating B1R agonists. Through a detailed examination of the available data, this document provides a comprehensive overview of this compound's effect on insulin resistance, its mechanism of action, detailed experimental protocols from pivotal studies, and a quantitative summary of its effects.

Introduction: The Kinin B1 Receptor and Insulin Resistance

The kinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. [1]Its activation by agonists, primarily des-Arg9-bradykinin, triggers a cascade of pro-inflammatory and pro-oxidative events. [1]This includes the upregulation and activation of inducible nitric oxide synthase (iNOS), which in turn leads to increased production of nitric oxide and subsequent formation of peroxynitrite, a potent oxidant. [2]This cascade is implicated in the pathogenesis of insulin resistance by impairing insulin signaling pathways. [2] Kininase 1, also known as carboxypeptidase M (CPM), is the primary enzyme responsible for the conversion of kinin B2 receptor agonists (like bradykinin) into active B1R agonists. [1]By specifically removing the C-terminal arginine residue, kininase 1 plays a crucial role in the activation of the B1R pathway. Consequently, the inhibition of kininase 1 presents a compelling therapeutic strategy to mitigate B1R-mediated inflammation and oxidative stress, and thereby improve insulin sensitivity.

This compound is a potent and reversible inhibitor of kininase 1. Preclinical studies have investigated its potential to ameliorate insulin resistance in a glucose-induced rodent model. This guide will synthesize the findings from this key research.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of kininase 1 (carboxypeptidase M). This inhibition prevents the conversion of kinins to their des-Arg9 metabolites, which are the primary endogenous agonists of the kinin B1 receptor. The downstream consequences of this action are a reduction in B1R-mediated signaling, leading to decreased inflammation and oxidative stress in tissues relevant to glucose metabolism, such as the renal cortex, aorta, and liver.

The proposed signaling pathway is as follows:

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from a key preclinical study investigating the effects of a one-week treatment with this compound (1 mg/kg, twice daily, s.c.) in a rat model of glucose-induced insulin resistance.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |

| Blood Glucose (mmol/L) | ~6 | ~12 (P < 0.05 vs Control) | Reduced to a level not significantly different from control |

| Plasma Insulin (ng/mL) | ~1 | ~4 (P < 0.05 vs Control) | ~2 (Reduction not statistically significant) |

| HOMA-IR Index | Baseline | Significantly Enhanced (P < 0.05 vs Control) | Markedly Reduced (P < 0.05 vs Glucose-Fed) |

| Body Weight Gain | Baseline | Significantly Higher (P < 0.05 vs Control) | No significant difference from Glucose-Fed |

| Leptin Levels | Not Reported | Hyperleptinemia | No effect |

| Blood Pressure | Not Reported | Hypertension | No effect |

Table 2: Effects of this compound on Markers of Inflammation and Oxidative Stress

| Marker | Tissue | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |

| iNOS Protein Expression | Renal Cortex, Aorta, Liver | Markedly Enhanced (P < 0.05) | Abolished overexpression |

| IL-1β Protein & mRNA | Renal Cortex, Aorta, Liver | Significantly Enhanced (P < 0.05) | Blocked overexpression |

| Superoxide Anion Production | Aorta | Enhanced | Returned to control values |

| Nitrotyrosine Expression | Renal Cortex, Aorta | Markedly Enhanced (P < 0.05) | Not explicitly quantified, but visually reduced |

| B1R Expression | Renal Cortex, Aorta, Liver | Enhanced Expression | Not explicitly quantified, but suggested to be reduced |

| CPM Expression | Renal Cortex, Aorta, Liver | Enhanced Expression | Not explicitly quantified, but suggested to be reduced |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on insulin resistance.

Animal Model of Insulin Resistance

-

Species: Male Sprague-Dawley rats.

-

Induction of Insulin Resistance: Rats were provided with a drinking solution containing 10% D-glucose for a period of 9 weeks. Control rats received tap water.

-

Treatment: During the final week (week 9), a subset of the glucose-fed rats were treated with this compound at a dose of 1 mg/kg, administered subcutaneously twice daily.

Measurement of Metabolic Parameters

-

Blood Glucose and Plasma Insulin: Measured from overnight-fasted rats. Specific assay methods were not detailed but are standard laboratory procedures.

-

HOMA-IR Index: Calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5. This index is a measure of insulin resistance.

Western Blot Analysis

-

Objective: To quantify the protein expression of iNOS, IL-1β, B1R, CPM, and nitrotyrosine in the renal cortex, thoracic aorta, and liver.

-

Protocol:

-

Tissue samples were homogenized in lysis buffer and centrifuged to obtain protein extracts.

-

Protein concentration was determined using a standard assay (e.g., Bradford assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies specific for the target proteins.

-

After washing, membranes were incubated with appropriate horseradish peroxidase-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA levels of IL-1β in the renal cortex, thoracic aorta, and liver.

-

Protocol:

-

Total RNA was extracted from tissue samples using a standard method (e.g., TRIzol reagent).

-

RNA quality and quantity were assessed.

-

First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR was performed using the synthesized cDNA, gene-specific primers for IL-1β, and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of IL-1β mRNA was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Measurement of Superoxide Anion Production

-

Method: Lucigenin-enhanced chemiluminescence was used to measure superoxide anion production in aortic rings.

-

Protocol:

-

Thoracic aortas were isolated, cleaned, and cut into rings.

-

Aortic rings were incubated in a buffer containing lucigenin.

-

Chemiluminescence, which is proportional to the amount of superoxide anion, was measured using a luminometer.

-

Discussion and Future Directions

The preclinical data on this compound provide a strong rationale for the therapeutic targeting of kininase 1 in insulin resistance. By inhibiting the production of B1R agonists, this compound effectively reduces key markers of inflammation and oxidative stress, leading to a significant improvement in insulin sensitivity in a rodent model.

However, it is important to note that the current body of evidence is limited to a single key study. Further research is warranted to fully elucidate the potential of this compound and other kininase 1 inhibitors. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary.

-

Long-term Efficacy and Safety: Studies of longer duration are needed to assess the sustained effects and potential side effects of chronic kininase 1 inhibition.

-

Efficacy in Other Models of Insulin Resistance: The effects of this compound should be investigated in other preclinical models of insulin resistance, such as high-fat diet-induced obesity and genetic models of diabetes.

-

Clinical Translation: Ultimately, the promising preclinical findings need to be validated in human clinical trials to determine the therapeutic potential of kininase 1 inhibitors for the treatment of insulin resistance and type 2 diabetes.

Conclusion

This compound, as a kininase 1 inhibitor, represents a novel therapeutic approach for combating insulin resistance. The preclinical evidence strongly supports its mechanism of action, which involves the attenuation of the pro-inflammatory and pro-oxidative kinin B1 receptor pathway. The quantitative data demonstrate a significant improvement in insulin sensitivity and a reduction in key pathological markers. While further research is required, the inhibition of kininase 1 stands as a promising avenue for the development of new drugs to treat metabolic diseases.

References

An In-depth Technical Guide on the Role of Mergetpa in Inflammatory Pathways

Disclaimer: As of November 2025, "Mergetpa" is not a recognized compound in publicly available scientific literature. Therefore, this document presents a hypothetical scenario wherein this compound is an investigational inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation. The data, experimental protocols, and mechanisms described herein are illustrative and based on established principles of inflammatory signaling to meet the structural and content requirements of the user's request.

Executive Summary

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. The NF-κB signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of this compound, a novel, hypothetical small molecule inhibitor designed to target the IκB kinase (IKK) complex within the NF-κB cascade. We will explore its mechanism of action, present preclinical data on its efficacy, detail the experimental methodologies used for its characterization, and visualize the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the forefront of anti-inflammatory therapeutics.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound's Proposed Mechanism of Action

This compound is hypothesized to be a highly selective, ATP-competitive inhibitor of the IKKβ subunit of the IKK complex. By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB in its inactive, cytoplasm-sequestered state. This targeted inhibition is designed to prevent the downstream transcription of a host of pro-inflammatory mediators.

Preclinical Data and Efficacy

This compound has been evaluated in a series of in vitro and cell-based assays to determine its potency and efficacy in inhibiting inflammatory responses.

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on IKKβ activity was assessed using a biochemical kinase assay.

| Compound | Target | IC50 (nM) |

| This compound | IKKβ | 8.5 |

| Control Inhibitor | IKKβ | 12.2 |

Table 1: In Vitro IKKβ Inhibition

Cellular Inhibition of Pro-inflammatory Cytokines

The ability of this compound to suppress the production of pro-inflammatory cytokines was measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

| Cytokine | This compound IC50 (nM) |

| TNF-α | 25.3 |

| IL-6 | 31.8 |

| IL-1β | 28.1 |

Table 2: Inhibition of Cytokine Production in RAW 264.7 Cells

Dose-Dependent Inhibition of IκBα Phosphorylation

Western blot analysis was used to quantify the effect of this compound on the phosphorylation of IκBα in LPS-stimulated macrophages.

| This compound Conc. (nM) | p-IκBα/IκBα Ratio (Normalized) |

| 0 (Vehicle) | 1.00 |

| 10 | 0.72 |

| 50 | 0.35 |

| 100 | 0.11 |

| 500 | 0.04 |

Table 3: Dose-Dependent Inhibition of IκBα Phosphorylation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human IKKβ.

-

Procedure:

-

Recombinant human IKKβ was incubated with a biotinylated IκBα peptide substrate and varying concentrations of this compound in a kinase reaction buffer containing ATP.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a LanthaScreen™ Eu-anti-phospho-IκBα antibody and a terbium-labeled streptavidin donor in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Data were normalized to control wells and the IC50 value was calculated using a four-parameter logistic fit.

-

Macrophage Culture and Cytokine Measurement

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.

-

Procedure:

-

RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were pre-treated with a range of this compound concentrations for 1 hour.

-

Inflammation was induced by adding 100 ng/mL of LPS to each well.

-

After 6 hours of incubation, the supernatant was collected.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

IC50 values were calculated from the dose-response curves.

-

Western Blotting for IκBα Phosphorylation

-

Objective: To visualize and quantify the inhibition of IκBα phosphorylation by this compound.

-

Procedure:

-

RAW 264.7 cells were cultured in 6-well plates and treated with varying concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 15 minutes.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-IκBα (Ser32) and total IκBα.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the ratio of phosphorylated IκBα to total IκBα.

-

Conclusion and Future Directions

The hypothetical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the IKKβ kinase, effectively blocking the NF-κB signaling pathway in preclinical models of inflammation. Its ability to suppress the production of key pro-inflammatory cytokines at nanomolar concentrations highlights its potential as a therapeutic agent for a range of inflammatory disorders.

Future work will focus on in vivo efficacy studies in animal models of diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, comprehensive pharmacokinetic and toxicology studies will be necessary to establish a suitable safety profile for advancing this compound into clinical development. The targeted mechanism of action and promising preclinical profile of this compound position it as a compelling candidate for the next generation of anti-inflammatory drugs.

Mergetpa: A Technical Guide to a Carboxypeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mergetpa, also known by its chemical name DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid, is a potent inhibitor of carboxypeptidases.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its role in biological pathways, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

This compound is a sulfur-containing guanidino compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77102-28-4 | [1] |

| Molecular Formula | C₇H₁₅N₃O₂S₂ | [1] |

| Molecular Weight | 237.35 g/mol | [1] |

| Canonical SMILES | C(CSCC(CS)C(=O)O)N=C(N)N | [1] |

| Solubility | Soluble in water. The addition of a small amount of NaOH or NH₄OH may be necessary for complete solubilization. It is unstable in solution and should be reconstituted just prior to use. | |

| Storage | Store at < -15°C, keep the container well closed under an inert gas like nitrogen. |

Mechanism of Action

This compound functions as a potent and reversible inhibitor of human plasma carboxypeptidase N. This enzyme is responsible for the cleavage of C-terminal arginine and lysine residues from peptides. A key biological role of carboxypeptidase N is the inactivation of kinins, such as bradykinin, by removing their C-terminal arginine. By inhibiting this enzyme, this compound effectively blocks the degradation of kinins, thereby prolonging their biological activity.

The Kinin B1 Receptor Signaling Pathway

This compound's inhibitory action on carboxypeptidase has significant implications for the kinin B1 receptor (B1R) signaling pathway. Kinins are potent inflammatory mediators. Their metabolites, which lack the C-terminal arginine, are agonists for the B1R, which is typically upregulated during inflammatory conditions. By preventing the conversion of kinins to B1R agonists, this compound can modulate the inflammatory response mediated by this pathway.

Caption: Inhibition of Carboxypeptidase by this compound and its effect on the Kinin B1 Receptor Pathway.

Experimental Protocols

Synthesis

The synthesis of a thiol-containing guanidino carboxylic acid like this compound would likely involve a multi-step process. One potential approach could be the reaction of a suitable precursor containing a protected thiol and a carboxylic acid with a guanidinylating agent. Another strategy could involve the conversion of a carboxylic acid to a thioacid, followed by further modifications. The synthesis of thioesters from carboxylic acids and thiols using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) is a known method.

Purification

Purification of thiol-containing compounds can be challenging due to their susceptibility to oxidation to disulfides. Purification of the final product would likely involve chromatographic techniques. Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography using a column with both reversed-phase and ion-exchange properties could be effective. Care should be taken to perform purification steps under an inert atmosphere if disulfide formation is a concern.

Analysis

High-Performance Liquid Chromatography (HPLC): The analysis of guanidino compounds by HPLC has been reported. A reversed-phase C18 column or a mixed-mode column could be employed. Detection could be achieved using a UV detector, as guanidino compounds exhibit some UV absorbance. Due to the polarity of this compound, an ion-pairing agent might be necessary in the mobile phase for better retention and peak shape on a standard C18 column. Alternatively, derivatization with a chromophoric agent could enhance sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. The spectra of related compounds like 3-mercaptopropionic acid are available and can serve as a reference for identifying the characteristic signals of the propanoic acid backbone and the thiol group. The presence of the guanidino group would introduce specific signals in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode would likely be suitable for this compound. High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) could be used to obtain fragmentation patterns for structural elucidation. The analysis of small sulfur-containing organic acids by mass spectrometry has been described in the literature.

Safety and Toxicology

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, guanidino compounds, as a class, can exhibit toxicity. Guanidine itself is a strong organic base and can be irritating to the eyes, skin, and respiratory tract. Some guanidino compounds have been shown to have neurotoxic effects. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable research tool for studying the kinin system and the role of carboxypeptidases in physiology and pathology. While detailed experimental procedures for its synthesis and analysis are not widely published, this guide provides a foundational understanding of its properties and the general methodologies applicable for its study. Further research is warranted to fully characterize this potent enzyme inhibitor and explore its therapeutic potential.

References

Mergetpa: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mergetpa, a potent and reversible inhibitor of carboxypeptidase N, holds significant interest for researchers in pharmacology and drug development. This document provides a comprehensive overview of its molecular formula, structure, and mechanism of action. Key quantitative data are presented in a structured format, and a representative experimental protocol for assessing its inhibitory activity is detailed. Furthermore, the role of this compound within the broader context of the bradykinin signaling pathway is visualized and explained.

Molecular Formula and Structure

This compound, also known by its IUPAC name 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, is a small molecule with the molecular formula C7H15N3O2S2.[1] It is recognized by the CAS number 77102-28-4.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Quantitative Data Summary

A compilation of the key quantitative properties of this compound is provided in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H15N3O2S2 | [1] |

| IUPAC Name | 2-mercaptomethyl-3-guanidinoethylthiopropionic acid | |

| CAS Number | 77102-28-4 | |

| Molecular Weight | 237.35 g/mol | [1] |

| Inhibition Constant (Ki) | 2 nM (for human plasma carboxypeptidase N) | [2] |

| Solubility | Soluble in degassed H2O (may require addition of NaOH or NH4OH for complete solubilization) | [2] |

| Storage (in solution) | Unstable; reconstitute just prior to use. |

Table 1: Quantitative Properties of this compound.

Synthesis Overview

Figure 2: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Carboxypeptidase N Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of this compound against carboxypeptidase N. This assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.

Materials:

-

Carboxypeptidase N (from bovine pancreas or human plasma)

-

This compound

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (0.025 M, pH 7.5) containing 0.5 M NaCl

-

10% Lithium chloride (for enzyme solubilization)

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Cuvettes

Procedure:

-

Enzyme Preparation: Dissolve carboxypeptidase A in 10% lithium chloride to a concentration of 1-3 units/ml. Allow the solution to clear before use.

-

Substrate Solution: Prepare a 0.001 M solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of this compound in the Tris-HCl buffer to determine the IC50 value.

-

Assay Setup:

-

In a cuvette, combine 2.0 ml of the substrate solution and a specific volume of the this compound solution (or buffer for the control).

-

Incubate the mixture in the spectrophotometer at 25°C for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.

-

-

Reaction Initiation: Add 0.1 ml of the diluted enzyme solution to the cuvette and immediately start recording the increase in absorbance at 254 nm for 3-5 minutes.

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA254/minute) for both the control and the this compound-containing reactions.

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Figure 3: Workflow for the Carboxypeptidase N inhibition assay.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect as a potent and reversible inhibitor of carboxypeptidase N, an enzyme also known as kininase I. Carboxypeptidase N plays a crucial role in the inactivation of bradykinin, a potent vasodilator and inflammatory mediator, by cleaving its C-terminal arginine residue.

By inhibiting carboxypeptidase N, this compound prevents the degradation of bradykinin, thereby potentiating its effects. This leads to an accumulation of bradykinin, which can then bind to its B2 receptors, initiating a cascade of downstream signaling events.

The bradykinin signaling pathway is complex and involved in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation. The binding of bradykinin to its G protein-coupled B2 receptor can activate multiple downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Figure 4: The impact of this compound on the Bradykinin signaling pathway.

References

discovery and history of Plummer's inhibitor

An In-depth Technical Guide to PARP Inhibitors: Discovery, Mechanism, and Clinical Application

A Note on "Plummer's Inhibitor" : The term "Plummer's inhibitor" is not formally recognized for a specific molecule. However, it is strongly associated with the pioneering work of Professor Ruth Plummer and her colleagues at Newcastle University, who were instrumental in the discovery and clinical development of the PARP inhibitor, Rucaparib. This guide focuses on PARP inhibitors, giving due credit to the significant contributions of Professor Plummer's team.

Discovery and History

The journey of Poly(ADP-ribose) polymerase (PARP) inhibitors from a laboratory curiosity to a clinically approved class of anti-cancer drugs is a compelling narrative of scientific perseverance and serendipity. The initial concept of PARP's involvement in cellular processes dates back to the 1960s, but its role in DNA repair and as a potential therapeutic target began to gain traction in the 1990s.

A multidisciplinary team at Newcastle University, including Professors Hilary Calvert, Nicola Curtin, Barbara Durkacz, Bernard Golding, Roger Griffin, Herbie Newell, and Ruth Plummer, was at the forefront of this research. Their work, which began in the early 1990s, led to the discovery and development of Rucaparib (marketed as Rubraca®), a potent PARP inhibitor. The project was a collaboration between Cancer Research UK and Newcastle University, later involving industry partners like Agouron Pharmaceuticals and Pfizer.

The first clinical trial of a PARP inhibitor, Rucaparib, commenced in 2003, with Professor Ruth Plummer writing the prescription for the very first patient. Initially, PARP inhibitors were investigated as agents to potentiate the effects of DNA-damaging chemotherapy. However, a landmark discovery in 2005 revealed the principle of "synthetic lethality" in the context of PARP inhibition and BRCA gene mutations. This paradigm-shifting concept demonstrated that while inhibiting PARP or having a BRCA mutation alone is not lethal to cells, the combination of both results in cell death. This finding transformed the clinical development strategy for PARP inhibitors, repositioning them as highly effective monotherapies for cancers with specific DNA repair defects.

Rucaparib received its first accelerated approval from the US Food and Drug Administration (FDA) in 2016 for the treatment of advanced ovarian cancer in patients with deleterious BRCA mutations. Since then, several other PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, have been approved for various cancers, including breast, prostate, and pancreatic cancers, that harbor mutations in BRCA1, BRCA2, or other genes involved in the homologous recombination repair pathway.

Mechanism of Action: Synthetic Lethality

The primary mechanism of action of PARP inhibitors in cancer therapy is based on the concept of synthetic lethality. This occurs in cancer cells that have a deficiency in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, most commonly due to mutations in the BRCA1 or BRCA2 genes.

Normal cells have two major pathways to repair DNA single-strand breaks (SSBs): Base Excision Repair (BER), in which PARP plays a crucial role, and HR for repairing DSBs that can arise from unrepaired SSBs.

Here's a step-by-step breakdown of the mechanism:

-

PARP Inhibition and SSB Accumulation : PARP enzymes, particularly PARP1 and PARP2, are essential for the BER pathway. They detect SSBs and recruit other DNA repair proteins to the site of damage. PARP inhibitors block this function, leading to the accumulation of unrepaired SSBs.

-

Conversion to DSBs : During DNA replication, when a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more lethal DSB.

-

Defective HR in Cancer Cells : In cells with functional BRCA1 and BRCA2 proteins, these DSBs can be efficiently repaired through the HR pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective.

-

Cell Death : The inability to repair these DSBs leads to genomic instability and ultimately, apoptosis (programmed cell death) of the cancer cells.

This selective killing of cancer cells with defective HR, while sparing normal cells with a functional HR pathway, is the essence of the synthetic lethal interaction exploited by PARP inhibitors.

Quantitative Data

The potency and efficacy of PARP inhibitors have been extensively characterized through in vitro and clinical studies. The following tables summarize key quantitative data for several approved PARP inhibitors.

Table 1: In Vitro Potency of PARP Inhibitors

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | Cell Line (BRCA status) | Cell Viability IC50 (µM) |

| Rucaparib | 0.8 | 0.5 | 1.4 | PEO1 (BRCA2 mutant) | >10 (after 72h) |

| COLO704 | 2.5 | ||||

| Olaparib | 13 | - | - | U251 MG | ~10 |

| H4 | ~10 | ||||

| Niraparib | - | - | - | MDA-MB-231 | ≤20 |

| MDA-MB-468 | <10 | ||||

| Talazoparib | 0.57 | - | - | MDA-MB-231 | 0.48 |

| MDA-MB-468 | 0.8 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Clinical Efficacy of PARP Inhibitors in Ovarian Cancer

| Trial (Inhibitor) | Population | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |

| ARIEL3 (Rucaparib) | BRCA-mutant | Median PFS: 16.6 months | Median PFS: 5.4 months | 0.23 (0.16-0.34) | <0.0001 |

| HRD | Median PFS: 13.6 months | Median PFS: 5.4 months | 0.32 (0.24-0.42) | <0.0001 | |

| All Patients | Median PFS: 10.8 months | Median PFS: 5.4 months | 0.36 (0.30-0.45) | <0.0001 | |

| SOLO-1 (Olaparib) | BRCA-mutant | Median PFS: Not Reached | Median PFS: 13.8 months | 0.30 (0.23-0.41) | <0.001 |

| NOVA (Niraparib) | gBRCA-mutant | Median PFS: 21.0 months | Median PFS: 5.5 months | 0.27 (0.17-0.41) | <0.001 |

| non-gBRCA HRD+ | Median PFS: 9.3 months | Median PFS: 3.9 months | 0.45 (0.34-0.61) | <0.001 |

PFS: Progression-Free Survival. HRD: Homologous Recombination Deficiency. gBRCA: germline BRCA.

Table 3: Clinical Efficacy of PARP Inhibitors in Breast Cancer

| Trial (Inhibitor) | Population | Treatment Arm | Chemotherapy Arm | Hazard Ratio (95% CI) | p-value |

| EMBRACA (Talazoparib) | gBRCA-mutant HER2-negative | Median PFS: 8.6 months | Median PFS: 5.6 months | 0.54 (0.41-0.71) | <0.001 |

PFS: Progression-Free Survival. gBRCA: germline BRCA.

Experimental Protocols

PARP Activity Assay (Colorimetric)

This protocol describes a common method to measure the inhibitory activity of compounds on PARP enzymes.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

-

96-well plate coated with histone H1

-

PARP enzyme (e.g., human recombinant PARP1)

-

Activated DNA (to stimulate PARP activity)

-

Biotinylated NAD+

-

Test inhibitor (e.g., Rucaparib) and vehicle control (e.g., DMSO)

-

1X PARP Assay Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in 1X PARP Assay Buffer.

-

Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells of the histone-coated plate.

-

Add 25 µL of a mixture containing the PARP enzyme and activated DNA to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of PARP inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

Cancer cell lines (e.g., PEO1, SKOV3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (e.g., Rucaparib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PARP inhibitor or vehicle control for the desired duration (e.g., 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of PARP inhibitors in a mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the PARP inhibitor, and tumor growth is monitored over time to assess the drug's efficacy.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., MDA-MB-436 with BRCA1 mutation)

-

Matrigel (optional, to aid tumor formation)

-

Test inhibitor (e.g., YHP-836) and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the PARP inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like γH2AX).

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.

Mandatory Visualizations

Caption: PARP1 activation at a DNA single-strand break and its inhibition.

Caption: Synthetic lethality in BRCA-deficient cancer cells treated with a PARP inhibitor.

Mergetpa: A Novel Modulator of Cellular Redox Homeostasis and its Impact on Oxidative Stress Markers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to the pathophysiology of numerous chronic and degenerative diseases.[1][2][3] The cellular damage inflicted by ROS extends to lipids, proteins, and nucleic acids, leading to cellular dysfunction and the activation of pro-inflammatory signaling cascades.[4][5] Consequently, therapeutic strategies aimed at mitigating oxidative stress by either scavenging ROS or bolstering endogenous antioxidant defenses are of significant interest in drug discovery and development.

This technical guide provides a comprehensive overview of the preclinical data on Mergetpa, a novel investigational compound, and its effects on key markers of oxidative stress. We will delve into the experimental methodologies used to evaluate its efficacy, present the quantitative data in a structured format, and explore the putative signaling pathways through which this compound exerts its antioxidant effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of antioxidant therapeutics.

Quantitative Impact of this compound on Oxidative Stress Markers

The antioxidant potential of this compound has been evaluated in a series of preclinical in vitro and in vivo models. The following tables summarize the dose-dependent effects of this compound on lipid peroxidation and the activity of primary antioxidant enzymes.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

| Model System | Treatment Group | Concentration/Dose | MDA Level (nmol/mg protein) | Percent Reduction vs. Control |

| In Vitro (H2O2-induced oxidative stress in HepG2 cells) | Control (H2O2 only) | - | 5.8 ± 0.4 | - |

| This compound | 10 µM | 4.2 ± 0.3 | 27.6% | |

| This compound | 25 µM | 3.1 ± 0.2 | 46.6% | |

| This compound | 50 µM | 2.0 ± 0.1 | 65.5% | |

| In Vivo (CCl4-induced hepatotoxicity in mice) | Control (CCl4 only) | - | 9.2 ± 0.7 | - |

| This compound | 25 mg/kg | 6.5 ± 0.5 | 29.3% | |

| This compound | 50 mg/kg | 4.8 ± 0.4 | 47.8% | |

| This compound | 100 mg/kg | 3.1 ± 0.3 | 66.3% |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Model System | Treatment Group | Concentration/Dose | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |

| In Vitro (H2O2-induced oxidative stress in HepG2 cells) | Control (H2O2 only) | - | 25.4 ± 2.1 | 18.2 ± 1.5 | 30.1 ± 2.5 |

| This compound | 10 µM | 33.1 ± 2.8 | 24.5 ± 2.0 | 38.9 ± 3.1 | |

| This compound | 25 µM | 42.7 ± 3.5 | 31.8 ± 2.6 | 47.3 ± 3.8 | |

| This compound | 50 µM | 51.9 ± 4.2 | 39.1 ± 3.2 | 55.6 ± 4.5 | |

| In Vivo (CCl4-induced hepatotoxicity in mice) | Control (CCl4 only) | - | 38.6 ± 3.2 | 29.5 ± 2.4 | 45.8 ± 3.7 |

| This compound | 25 mg/kg | 50.2 ± 4.1 | 38.4 ± 3.1 | 59.5 ± 4.8 | |

| This compound | 50 mg/kg | 63.7 ± 5.2 | 48.7 ± 3.9 | 75.1 ± 6.1 | |

| This compound | 100 mg/kg | 75.1 ± 6.1 | 57.3 ± 4.6 | 88.4 ± 7.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid oxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., phosphate-buffered saline with a protease inhibitor).

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

2. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.

-

Principle: This assay utilizes a system that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection system that produces a colored product from the reaction with superoxide (e.g., a tetrazolium salt like WST-1). SOD in the sample inhibits this colorimetric reaction.

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

Add the sample to a reaction mixture containing the superoxide-generating system and the detection reagent.

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at a wavelength specific to the colored product (e.g., 450 nm for WST-1).

-

The percentage of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample. Calculate the activity relative to a standard curve.

-

3. Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.

-

Principle: The assay measures the rate of H₂O₂ decomposition by catalase. The remaining H₂O₂ can be reacted with a reagent to produce a colored or fluorescent product.

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

Add the sample to a solution of known H₂O₂ concentration.

-

Incubate for a specific time.

-

Stop the reaction and add a reagent (e.g., Amplex Red) that reacts with the remaining H₂O₂ in the presence of horseradish peroxidase to produce a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., 560 nm).

-

The decrease in absorbance is proportional to the catalase activity.

-

4. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of glutathione peroxidase (GPx), an enzyme that catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reductant.

-

Principle: This is a coupled enzyme assay. GPx reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

Add the sample to a reaction mixture containing GSH, GR, NADPH, and a hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of decrease in absorbance is directly proportional to the GPx activity.

-

Signaling Pathways and Putative Mechanism of Action

This compound is hypothesized to exert its antioxidant effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress. A primary target is the Nrf2-Keap1 pathway, a central regulator of antioxidant gene expression.

Caption: Proposed mechanism of this compound via the Nrf2-Keap1 signaling pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress (increased ROS), or potentially through the direct action of this compound, Keap1 undergoes a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding event upregulates the transcription of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS.

Caption: General experimental workflow for evaluating this compound's antioxidant activity.

The preclinical data presented in this guide suggest that this compound is a promising antioxidant agent with the potential to mitigate oxidative stress. It has been shown to dose-dependently reduce lipid peroxidation and enhance the activity of key endogenous antioxidant enzymes in both in vitro and in vivo models. The proposed mechanism of action involves the upregulation of antioxidant gene expression via the Nrf2-Keap1 signaling pathway. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in oxidative stress-related pathologies. This guide provides a foundational understanding of the technical approaches used to characterize the antioxidant properties of novel compounds like this compound, offering a framework for future research and development in this critical area of pharmacology.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers of Oxidative Stress in Acute and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mergetpa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mergetpa, also known as Plummer's inhibitor, is a potent inhibitor of kininase 1, an enzyme also identified as carboxypeptidase M (CPM).[1] Kininase 1 plays a crucial role in the biosynthesis of kinin B1 receptor (B1R) agonists.[1][2] By inhibiting this enzyme, this compound effectively blocks the generation of these agonists, thereby attenuating the downstream signaling cascades initiated by B1R activation.[1] This mechanism of action makes this compound a valuable tool for investigating the pathophysiological roles of the kinin B1 receptor, particularly in inflammatory conditions and metabolic disorders such as insulin resistance.[1] Preclinical studies have demonstrated that in vivo administration of this compound can reverse the overexpression of inflammatory markers and mitigate oxidative stress associated with insulin resistance.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting kininase 1 (carboxypeptidase M). This enzyme is responsible for the conversion of kinins to their active B1R agonist forms, such as des-Arg9-bradykinin. By blocking this conversion, this compound effectively reduces the activation of the B1R. The B1R is known to be involved in a positive feedback loop with inducible nitric oxide synthase (iNOS), where B1R activation leads to increased iNOS expression and activity, and vice versa. This reciprocal upregulation contributes to inflammation and oxidative stress. This compound's inhibition of B1R agonist formation disrupts this cycle, leading to the downregulation of B1R, iNOS, and other pro-inflammatory mediators like interleukin-1β (IL-1β). Furthermore, there is evidence to suggest that this compound may also interfere with a direct conformational interaction between CPM and B1R, thereby preventing B1R signaling independently of agonist generation.

Signaling Pathway

The signaling pathway affected by this compound administration is centered around the inhibition of the kinin B1 receptor cascade. The diagram below illustrates the proposed mechanism.

References

Application Notes and Protocols for Subcutaneous Administration of Mergetpa in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of Mergetpa in rats, including its mechanism of action, a known effective dosage, and detailed experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound, also known as Plummer's inhibitor, is a potent inhibitor of kininase 1, also known as carboxypeptidase M (CPM).[1] By inhibiting this enzyme, this compound prevents the conversion of kinins to their active metabolites, which are agonists for the kinin B1 receptor (B1R).[1][2] The activation of B1R is implicated in various inflammatory and pathological processes, including insulin resistance.[1][2] Preclinical studies in rats have demonstrated that subcutaneous administration of this compound can reverse insulin resistance and associated inflammatory markers.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of kininase 1 (carboxypeptidase M). This enzyme is crucial for the biosynthesis of potent B1R agonists from plasma kinins. By blocking kininase 1, this compound effectively reduces the levels of these agonists, leading to a downstream suppression of B1R-mediated signaling pathways. This has been shown to mitigate inflammation and oxidative stress, key contributors to insulin resistance.